
impurity profiling Ixazomib citrate comparative

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ixazomib Impurity 1

CAS No.: 1201903-02-7

Cat. No.: S874361

Get Quote

Impurity Profile of Ixazomib Citrate

The table below summarizes the principal degradation impurities of Ixazomib identified through forced

degradation studies [1].

Impurity
Designation

Principal Degradation
Pathway

Key Characteristics & Notes

Not Specified
(Multiple)

Oxidative Deboronation One of the two main degradation pathways
identified [1].

Not Specified
(Multiple)

Hydrolysis of the Amide
Bond

The other primary degradation pathway [1].

Impurity A Not Detailed Quantifiable within concentration range of 0.75-
60.00 μg/mL [1].

Impurity B Not Detailed Quantifiable within concentration range of 0.75-
60.00 μg/mL [1].

Impurity C Not Detailed Quantifiable within concentration range of 1.25-
60.00 μg/mL [1].
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Experimental Protocol for Impurity Profiling

The following methodology was used for the forced degradation study and impurity identification of

Ixazomib [1]:

Analytical Technique: A novel, rapid UHPLC-UV (Ultra-High Performance Liquid
Chromatography with Ultraviolet detection) method was developed and validated for the
simultaneous assay of Ixazomib and its degradation products.

Forced Degradation Conditions: Ixazomib was subjected to various stress conditions to induce
degradation. The study found that the drug in solution is:

Relatively stable in neutral and acidic environments.
Less stable at higher pH (decomposition accelerated in alkaline conditions).

Sensitive to oxidants and light.
Degradation Kinetics: The degradation of Ixazomib in solution follows first-order kinetics under

neutral, acidic, alkaline, and UV stress.
Identification Technique: The main degradation products were identified using HRMS (High-
Resolution Mass Spectrometry).
Solid-State Stability: Contrary to the solution state, solid Ixazomib citrate was relatively resistant to

heat (70 °C), heat/humidity (70 °C/75% RH), and UV irradiation for 24 hours.

Regulatory and Scientific Context for Impurity Profiling

Impurity profiling is a critical requirement in pharmaceutical development to ensure product quality, safety,

and efficacy [2].

Classification: Impurities are classified into organic, inorganic, and residual solvents. Organic
impurities, which include degradation-related impurities (DRIs) and process-related impurities
(PRIs), are often the primary focus [2].
Aims of Study:

Regulatory Requirements: Setting acceptance criteria, evaluating stability and shelf-life, and
determining threshold limits for toxicological concern [2].

Scientific & Technical Requirements: Optimizing synthetic processes and formulation,
predicting degradation pathways, and improving stability [2].

Identification Thresholds: According to ICH guidelines, impurities present above a certain level
must be identified and characterized. The methods used must be validated for specificity to ensure

they can accurately detect and quantify the impurities [2].
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Analytical Workflow for Impurity Identification

The following diagram illustrates the general workflow for identifying and characterizing degradation

products, which aligns with the study performed on Ixazomib [1] [2].
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Key Insights for Researchers

Primary Degradation Pathways: The stability of Ixazomib is primarily challenged by hydrolysis of
its amide bond and oxidative deboronation [1]. Formulation strategies should focus on protecting

the drug from moisture and oxidizing agents.
Solution vs. Solid-State: The significant difference in stability between the solution and solid states

is a crucial consideration for manufacturing, handling, and the development of liquid dosage forms [1].
Methodology for ANDA: The developed UHPLC-UV method is MS-compatible and was validated for

the quantification of Ixomazib and its impurities, making it suitable for use in Abbreviated New Drug
Application (ANDA) development or commercial production [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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